molecular formula C8H16N2O2 B15052010 ((R)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid

((R)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid

Cat. No.: B15052010
M. Wt: 172.22 g/mol
InChI Key: HWZGMQHONNQZJK-SSDOTTSWSA-N
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Description

((R)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid is a chiral pyrrolidine derivative characterized by a dimethylamino substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. Its stereochemistry (R-configuration) may influence binding specificity to biological targets, such as enzymes or receptors. The compound has been listed as discontinued by suppliers, suggesting challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C8H16N2O2/c1-9(2)7-3-4-10(5-7)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1

InChI Key

HWZGMQHONNQZJK-SSDOTTSWSA-N

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)CC(=O)O

Canonical SMILES

CN(C)C1CCN(C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid typically involves the reaction of pyrrolidine with dimethylamine and a suitable acetic acid derivative. One common method is the reductive amination of pyrrolidine with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed:

    Oxidation: N-oxides of (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid.

    Reduction: Secondary amines derived from the reduction of the dimethylamino group.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (®-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares ((R)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid with four structurally related pyrrolidine derivatives:

Compound Name Substituents Molecular Formula Key Features
This compound 3-(N,N-dimethylamino) C₈H₁₄N₂O₂ Chiral center, polar dimethylamino group, potential for protonation at physiological pH
[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS 1354015-67-0) 1-Acetyl, 3-isopropylamino C₁₁H₂₀N₂O₃ Acetyl group enhances lipophilicity; isopropyl substituent may hinder solubility
[(R)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1357923-30-8) 3-(Benzyloxycarbonyl-methyl-amino) C₁₅H₂₀N₂O₄ Bulky benzyloxycarbonyl group increases steric hindrance; used as a synthetic intermediate
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 114779-79-2) 3-(Benzyloxycarbonyl-cyclopropyl-amino) C₁₆H₂₀N₂O₄ Cyclopropyl group introduces rigidity; may enhance metabolic stability

Key Differences and Implications

Substituent Effects on Solubility and Reactivity: The dimethylamino group in the target compound enhances water solubility due to its polarity and basicity, making it suitable for aqueous-phase reactions or formulations . In contrast, benzyloxycarbonyl derivatives (e.g., CAS 1357923-30-8) are more lipophilic, favoring organic solvents or membrane penetration .

Biological Activity: The dimethylamino group’s protonation capability may facilitate interactions with negatively charged residues in enzymes, such as glutamine synthetase or aconitase, which are critical in microbial acid stress responses . Cyclopropyl-containing derivatives (e.g., CAS 114779-79-2) could exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Synthetic Applications :

  • Benzyloxycarbonyl-protected amines (e.g., CAS 1357923-30-8) are common intermediates in peptide synthesis, where the protecting group is later removed under mild conditions .
  • The discontinued status of the target compound suggests challenges in large-scale synthesis or purification, possibly due to stereochemical complexity .

Biological Activity

((R)-3-Dimethylamino-pyrrolidin-1-yl)-acetic acid is a chiral compound characterized by a dimethylamino group attached to a pyrrolidine ring, which is further connected to an acetic acid moiety. This unique structural arrangement imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. Recent studies have highlighted its potential biological activities, particularly in modulating interactions with specific enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₂O₂, with a molecular weight of approximately 158.20 g/mol. The presence of the dimethylamino group enhances its solubility and interaction potential with biological targets.

Structural Features

FeatureDescription
Chirality (R) configuration
Functional Groups Dimethylamino, pyrrolidine, acetic acid
Molecular Weight 158.20 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Neuromodulation

The compound has been studied for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to modulate neurotransmitter release may position it as a candidate for drug development targeting conditions such as depression and anxiety.

2. Enzyme Interaction

Studies have shown that this compound can function as an inhibitor or activator in various biochemical pathways. The compound's interaction with specific enzymes could lead to therapeutic applications in metabolic disorders.

Study 1: Modulation of Neurotransmitter Release

A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. The findings indicated that the compound significantly increased the release of serotonin and dopamine, suggesting its potential as a neuromodulator.

Study 2: Enzyme Inhibition

Another research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results showed that this compound inhibited enzyme activity with an IC50 value of 75 nM, highlighting its potency as an enzyme modulator.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal insights into how modifications to the compound's structure can enhance its biological activity. For example, substituting different groups on the pyrrolidine ring has been shown to affect binding affinity and inhibitory potency against various targets.

ModificationEffect on Activity
Methylation of the amine groupIncreased binding affinity
Substitution with hydrophobic groupsEnhanced inhibitory potency

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